5-Chlor-4-methoxythiophen-3-carbonylchlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-4-methoxythiophene-3-carbonyl chloride: is a chemical compound with the molecular formula C6H4Cl2O2S. It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a chloro group, a methoxy group, and a carbonyl chloride functional group.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Chloro-4-methoxythiophene-3-carbonyl chloride is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in the preparation of heterocyclic compounds and pharmaceuticals .
Biology and Medicine: In biological research, this compound is used to synthesize molecules with potential therapeutic properties. It is involved in the development of drugs targeting specific enzymes and receptors.
Industry: The compound is used in the production of agrochemicals and specialty chemicals. Its derivatives are employed in the formulation of pesticides and herbicides.
Safety and Hazards
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-4-methoxythiophene-3-carbonyl chloride typically involves the chlorination of 5-Chloro-4-methoxythiophene-3-carboxylic acid. The carboxylic acid is first converted to its corresponding acid chloride using reagents such as thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acid chloride .
Industrial Production Methods: In an industrial setting, the production of 5-Chloro-4-methoxythiophene-3-carbonyl chloride can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Reduction Reactions: The compound can be reduced to 5-Chloro-4-methoxythiophene-3-methanol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the methoxy group can lead to the formation of 5-Chloro-4-methoxythiophene-3-carboxylic acid.
Common Reagents and Conditions:
Thionyl chloride (SOCl2): or for chlorination.
Lithium aluminum hydride (LiAlH4): for reduction.
Oxidizing agents: such as potassium permanganate (KMnO4) for oxidation.
Major Products Formed:
Amides, esters, and thioesters: from substitution reactions.
5-Chloro-4-methoxythiophene-3-methanol: from reduction.
5-Chloro-4-methoxythiophene-3-carboxylic acid: from oxidation.
Wirkmechanismus
The mechanism of action of 5-Chloro-4-methoxythiophene-3-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This leads to the formation of various derivatives with different biological and chemical properties .
Molecular Targets and Pathways: The compound can interact with enzymes and receptors in biological systems, leading to inhibition or activation of specific pathways. Its derivatives are designed to target specific molecular structures, making it a versatile tool in drug discovery .
Vergleich Mit ähnlichen Verbindungen
- 5-Chloro-4-methoxythiophene-3-carboxylic acid
- 5-Chloro-4-methoxythiophene-3-methanol
- 4-Methoxythiophene-3-carbonyl chloride
Uniqueness: 5-Chloro-4-methoxythiophene-3-carbonyl chloride is unique due to the presence of both chloro and methoxy groups on the thiophene ring, along with the carbonyl chloride functional group. This combination of functional groups imparts distinct reactivity and properties, making it a valuable compound in synthetic chemistry .
Eigenschaften
IUPAC Name |
5-chloro-4-methoxythiophene-3-carbonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2O2S/c1-10-4-3(5(7)9)2-11-6(4)8/h2H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLVFNBZGFSCKR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(SC=C1C(=O)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380895 |
Source
|
Record name | 5-Chloro-4-methoxythiophene-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60380895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175137-49-2 |
Source
|
Record name | 5-Chloro-4-methoxythiophene-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60380895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.